molecular formula C7H8O2S B186569 5-Ethylthiophene-2-carboxylic acid CAS No. 23229-72-3

5-Ethylthiophene-2-carboxylic acid

Cat. No. B186569
CAS RN: 23229-72-3
M. Wt: 156.2 g/mol
InChI Key: ZVBNGIDVTPTFCL-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O2S . It has a molecular weight of 156.21 .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Ethylthiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide is recognized as the Hinsberg reaction .


Molecular Structure Analysis

The IUPAC name for 5-Ethylthiophene-2-carboxylic acid is 5-ethyl-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H8O2S/c1-2-5-3-4-6 (10-5)7 (8)9/h3-4H,2H2,1H3, (H,8,9) .


Physical And Chemical Properties Analysis

5-Ethylthiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

5-Ethylthiophene-2-carboxylic acid is a heterocyclic building block . While specific applications are not readily available, it’s important to note that such compounds can be very specific and depend on the particular research context. They might be used in the synthesis of other compounds, as reagents in chemical reactions, or as components in the development of pharmaceuticals or materials .

One potential application could be in the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium . This is known as Fiesselmann synthesis .

While specific applications of 5-Ethylthiophene-2-carboxylic acid are not readily available, it’s important to note that such compounds can be very specific and depend on the particular research context. They might be used in the synthesis of other compounds, as reagents in chemical reactions, or as components in the development of pharmaceuticals or materials .

One potential application could be in the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium . This is known as Fiesselmann synthesis .

Safety And Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H315-H319-H335 . The precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

5-ethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBNGIDVTPTFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343206
Record name 5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-2-carboxylic acid

CAS RN

23229-72-3
Record name 5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,3-Dimethyl-2-(2-thienyl)imidazolidine (5.46 g) (synthesized in accordance with the method described in Tetrahedron, 41, 3803 (1985)) and N,N,N',N'-tetramethylethylenediamine (4.7 ml) were dissolved in tetrahydrofuran (150 ml). The mixture was cooled to -78° C., and n-butyllithium (1.6M in hexane, 19.5 ml) was slowly added dropwise. The mixture was stirred at the same temperature for 2 hours, and iodoethane (2.4 ml) was added. The mixture was slowly heated to room temperature and then stirred for 15 hours. The reaction mixture was concentrated under reduced pressure, and 10% sulfuric acid (200 ml) was added to the residue. The mixture was stirred for 24 hours and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-ethyl-2-thiophenecarbaldehyde (1.68 g) as oil. 5-ethyl-2-thiophenecarbaldehyde (1.68 g) was dissolved in acetonitrile (20 ml), and sodium dihydrogen phosphate (0.54 g) in water (10 ml) and 30% hydrogen peroxide (2.0 ml) were added. Sodium chlorite (3.0 g) in water (20 ml) was then added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-ethyl-2-thiophenecarboxylic acid (1.48 g) as crystals.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of thiophencarboxylic acid (4.00 g, 30.9 mmol) in THF (24 mL) is added dropwise via a syringe to a stirred solution of LDA (32.5 mL, 2 M in toluene) in THF (40 mL) cooled to −78° C. The temperature of the reaction is maintained at −78° C. for 10 min before iodoethane (4.87 g, 30.9 mmol) is added. The mixture is stirred at −78° C. for 1 h and is then allowed to warm to rt overnight. The reaction is quenched by the addition of water. The mixture is acidified and extracted three times with diethyl ether. The org. extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on reversed phase silica gel to give the title compound (1.10 g) as a brownish solid; LC-MS: tR=0.80 min, 1H NMR (CDCl3): δ 1.34 (t, J=7.3 Hz, 3H), 2.90 (q, J=7.6 Hz, 2H), 6.84 (d, J=3.5 Hz, 1H), 7.73 (d, J=3.8 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethylthiophene-2-carboxylic acid
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5-Ethylthiophene-2-carboxylic acid

Citations

For This Compound
9
Citations
DT Bowman, GF Slater, LA Warren… - … in Mass Spectrometry, 2014 - Wiley Online Library
… 2-indanylacetic acid (Aldrich CPR ), 5-methylthiophene-2-carboxylic acid (99%, Sigma-Aldrich), 2-methylthiophene-3-carboxylic acid (Aldrich CPR ), 5-ethylthiophene-2-carboxylic acid (…
QL CONHSOzNHP - Thiophenecarboxylic Acids and Their …, 1986 - Wiley Online Library
… This method has been employed for the synthesis of 5-ethylthiophene-2carboxylic acid,= thiophene-3-carboxylic acid? 00 and its 2, 5-diethyl homol~ gue.~~~ There seems to be no …
Number of citations: 0 onlinelibrary.wiley.com
S Paganelli, R Tassini, O Piccolo - ChemistrySelect, 2022 - Wiley Online Library
… , after 24 h at 80 C and with a substrate (II b)/Pd molar ratio=50/1, only about 20 % of aldehyde (III b) was obtained, being 2-ethylthiophene (I b) and 5-ethylthiophene-2-carboxylic acid (…
EA Zauer - Chemistry of Heterocyclic Compounds, 2011 - Springer
… acid (23), 3,4-dimethylthiophene-2-carboxylic acid (24), 4,5-dimethylthiophene-2-carboxylic acid (25), 3-ethylthiophene-2-carboxylic acid (26), 5-ethylthiophene-2-carboxylic acid (27), 3…
Number of citations: 8 link.springer.com
SL Rawe, D Doyle, V Zaric, I Rozas, K McMahon… - Carbohydrate …, 2006 - Elsevier
… The reaction of 5-ethylthiophene-2-carboxylic acid (0.23 g, 1.44 mmol) as for 3-bromothiophene-2-carboxylic acid gave a mixture of anomers (0.64 g, 91% yield, α:β, 1:16). The residue …
Number of citations: 18 www.sciencedirect.com
DT Bowman - 2017 - macsphere.mcmaster.ca
The processing of bitumen in the Athabasca oil sands region (AOSR) produces extensive volumes of oil sands process-affected water (OSPW) and tailings, which are stored within …
Number of citations: 0 macsphere.mcmaster.ca
B SWAPNA, S BEGUM, A BEGUM… - Asian Journal of …, 2018 - researchgate.net
… 3,3′Benzene-1,4-diylbis(4-cyano-5-ethylthiophene-2-carboxylic acid (RN8), inbuilt ligand, was found to interact with Lys-151 and Lys-144 amino acid residues at the active site and …
Number of citations: 2 www.researchgate.net
DT Bowman, LA Warren, GF Slater - Science of the Total Environment, 2020 - Elsevier
… -Aldrich), trans-4-ethylcyclohexane-1-carboxylic acid (Aldrich CPR , Milwaukee, WI, USA), octahydro-3-methylpentalene-1-carboxylic acid, and 5-ethylthiophene-2-carboxylic acid (99%, …
Number of citations: 10 www.sciencedirect.com
HJ Chen, WL Wang, GF Wang, LP Shi… - ChemMedChem …, 2008 - Wiley Online Library
… 14 with thiazole-2-carboxylic acid,15 thiophene-2-carboxylic acid, benzothiophene-2-carboxylic acid, 5-methylthiophene-2-carboxylic acid,16 or 5-ethylthiophene 2-carboxylic acid, …

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